molecular formula C12H14O3 B6261813 1-oxo-1-phenylbutan-2-yl acetate CAS No. 54034-47-8

1-oxo-1-phenylbutan-2-yl acetate

Cat. No.: B6261813
CAS No.: 54034-47-8
M. Wt: 206.2
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Description

1-Oxo-1-phenylbutan-2-yl acetate (compound 5aa) is an α-keto ester synthesized via an optimized protocol involving the reaction of propiophenone derivatives with acetic acid under catalytic conditions. It is characterized as a yellow oil with a molecular formula of C₁₂H₁₅O₃ (molecular weight: 207.10 g/mol) and demonstrates high yield (91%) under petroleum ether/ethyl acetate solvent systems . Key spectroscopic data include:

  • IR (KBr): 2973, 2938, 1739 (ester C=O), 1698 (keto C=O), 1598 cm⁻¹ .
  • HRMS (ESI): [M+H]⁺ at m/z 207.1010 (calculated: 207.1016) .
  • ¹H NMR (CDCl₃): Signals at δ 0.96 (3H, t, J=7.4 Hz, CH₂CH₃), 1.98–1.77 (2H, m, CH₂), and aromatic protons at δ 7.89–7.34 .

The compound’s reactivity and stability are attributed to the electron-withdrawing ketone group, which enhances esterification efficiency .

Properties

CAS No.

54034-47-8

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-oxo-1-phenylbutan-2-yl acetate can be synthesized through various methods. One common approach involves the esterification of 1-oxo-1-phenylbutan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-phenylbutan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-oxo-1-phenylbutan-2-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylbutan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A series of α-keto esters derived from 1-oxo-1-phenylbutan-2-yl were synthesized and analyzed to evaluate the impact of ester substituents on physicochemical and spectral properties. Key findings are summarized below:

Table 1: Comparative Analysis of 1-Oxo-1-phenylbutan-2-yl Esters

Compound Substituent (R) Yield (%) Physical State Rf (Solvent Ratio) IR C=O (cm⁻¹) Molecular Weight (g/mol) Reference
5aa Acetate (CH₃COO) 91 Yellow oil 0.58 (5:1) 1739 207.10
5ab Propionate (CH₂CH₂COO) 75 Yellow oil 0.53 (20:1) 1737 221.13
5ap Cinnamate (C₆H₅CH=CHCOO) 39 Solid 0.53 (20:1) 1697 295.13
5aq 4-Methylbenzoate 45 Solid (56–58°C) 0.60 (20:1) 1737 269.15
5aj 2-Phenoxyacetate 54 Yellow solid 0.44 (20:1) 1737 284.31
5al 2-(Phenylthio)acetate 72 Yellow oil 0.51 (20:1) 1698 325.18
5ae Tetradecanoate 65 Yellow oil 0.71 (20:1) 1737 379.35
3t 2-Oxo-2-phenylacetate Colorless solid 186.28 (α-keto) 318.29
Y511-7816 Isoindole-dione acetate 351.36

Key Observations:

Yield Trends: 5aa (acetate) achieved the highest yield (91%), likely due to the small steric profile of the acetyl group . Bulky substituents (e.g., cinnamate in 5ap, tetradecanoate in 5ae) reduced yields (39% and 65%, respectively), suggesting steric hindrance during esterification .

Physical State:

  • Aromatic esters (5ap , 5aq , 5aj ) crystallized as solids, whereas aliphatic esters (5aa , 5ab , 5ae ) remained oils due to reduced molecular symmetry and weaker intermolecular forces .

Spectral Shifts:

  • The keto C=O stretch (1698 cm⁻¹) remained consistent across derivatives, while ester C=O varied slightly (1737–1739 cm⁻¹). Electron-withdrawing groups (e.g., cinnamate in 5ap ) lowered ester C=O frequencies (1697 cm⁻¹) due to conjugation .
  • HRMS data confirmed molecular formulas with <0.0003 ppm error .

Polarity and Chromatography: Higher Rf values (e.g., 5ae at 0.71) correlate with nonpolar substituents (e.g., long-chain tetradecanoate) in nonpolar solvents .

Special Cases:

  • 3t (2-oxo-2-phenylacetate) exhibited an additional α-keto group, leading to distinct ¹H NMR signals (δ 8.19–7.51 for aromatic protons) and a higher molecular weight (318.29 g/mol) .
  • Y511-7816 (isoindole-dione derivative) showed enhanced lipophilicity (logP = 2.68) due to its fused aromatic system, highlighting applications in drug design .

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